molecular formula C18H21NO3 B10975645 N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)propanamide

N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B10975645
M. Wt: 299.4 g/mol
InChI Key: OUKBPHUSPBTWJK-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)propanamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 3-(4-methoxyphenyl)propanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial steps in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)propanamide is unique due to the specific arrangement of methoxy and methyl groups on the phenyl rings

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H21NO3/c1-13-4-10-17(22-3)16(12-13)19-18(20)11-7-14-5-8-15(21-2)9-6-14/h4-6,8-10,12H,7,11H2,1-3H3,(H,19,20)

InChI Key

OUKBPHUSPBTWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCC2=CC=C(C=C2)OC

Origin of Product

United States

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